

Foreword: Beyond the Structure – A Molecule's Physicochemical Identity

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Compound of Interest

Compound Name: 2-(1-Methylpiperidin-2-yl)ethanamine

Cat. No.: B092636

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In modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. While the interaction of a molecule with its biological target is paramount, this interaction is meaningless if the compound cannot reach its target. The physicochemical properties of a drug molecule are the fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its efficacy and safety.[\[1\]](#)[\[2\]](#) Understanding these properties is not merely a characterization step; it is a critical component of rational drug design, enabling the optimization of a compound's behavior within a complex biological system.[\[3\]](#)[\[4\]](#)[\[5\]](#)

This guide provides a comprehensive technical overview of the core physicochemical properties of **2-(1-Methylpiperidin-2-yl)ethanamine**, a piperidine derivative. Piperidine scaffolds are prevalent in medicinal chemistry, and a thorough understanding of their properties is essential for any research program involving this class of compounds.[\[6\]](#)[\[7\]](#) We will move beyond simple data points to explore the causality behind experimental choices and provide validated protocols for their determination, empowering researchers to apply these principles within their own discovery workflows.

Molecular Identity and Structural Framework

A complete physicochemical profile begins with an unambiguous definition of the molecule's structure and fundamental properties.

- IUPAC Name: **2-(1-methylpiperidin-2-yl)ethanamine**

- CAS Number: 18128-28-4[8]
- Molecular Formula: C₈H₁₈N₂[8]
- Stereochemistry: The compound is typically supplied as a racemate.[8]

Caption: Chemical structure of **2-(1-Methylpiperidin-2-yl)ethanamine**.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

Scientific Rationale

The acid dissociation constant (pKa) is arguably the most critical physicochemical parameter for any ionizable drug. It quantifies the strength of an acid or base and dictates the extent of ionization at a given pH. **2-(1-Methylpiperidin-2-yl)ethanamine** possesses two basic nitrogen atoms (the tertiary amine in the piperidine ring and the primary amine in the ethylamine side chain), which will be protonated at physiological pH. The pKa values determine the charge state of the molecule in different biological compartments, such as the stomach (low pH) and the intestine (higher pH), which directly impacts solubility, membrane permeability, and receptor binding.[9]

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and highly accurate method for pKa determination.[10] The principle involves monitoring the pH of a solution as a titrant (a strong acid or base) is added incrementally. The pKa is the pH at which the molecule is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.[9][11]

Protocol: Self-Validating Potentiometric Titration

- System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25°C). This ensures the accuracy of the core measurement.
- Analyte Preparation: Accurately prepare a solution of **2-(1-Methylpiperidin-2-yl)ethanamine** (e.g., 0.01 M) in deionized, carbonate-free water. The absence of dissolved CO₂ is critical to

prevent interference from carbonic acid.

- Titration: Place the solution in a temperature-controlled vessel and begin titration with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise volumes.
- Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.
- Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The resulting sigmoid curve will show two inflection points corresponding to the protonation of the two amine groups.
- pKa Calculation: The pKa value for each amine is determined from the pH at the half-equivalence point (the midpoint of the steepest part of each buffer region on the curve).[9]



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Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like (non-polar) environment, is a critical factor in drug disposition.[5] It is most commonly expressed as the logarithm of the partition coefficient (LogP), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[12][13]

- High LogP: Indicates greater lipid solubility, which can enhance membrane permeability and protein binding, but may also lead to poor aqueous solubility, increased metabolic clearance,

and potential toxicity.[4]

- Low LogP: Suggests higher aqueous solubility but may result in poor absorption across lipid membranes.[13] The LogP of **2-(1-Methylpiperidin-2-yl)ethanamine** will significantly influence its ability to cross the blood-brain barrier and other biological membranes.

Reported Value

A predicted LogP value for **2-(1-Methylpiperidin-2-yl)ethanamine** is 1.10.[8] This value suggests a relatively balanced profile, with a slight preference for the organic phase, indicating it is likely to have reasonable membrane permeability.

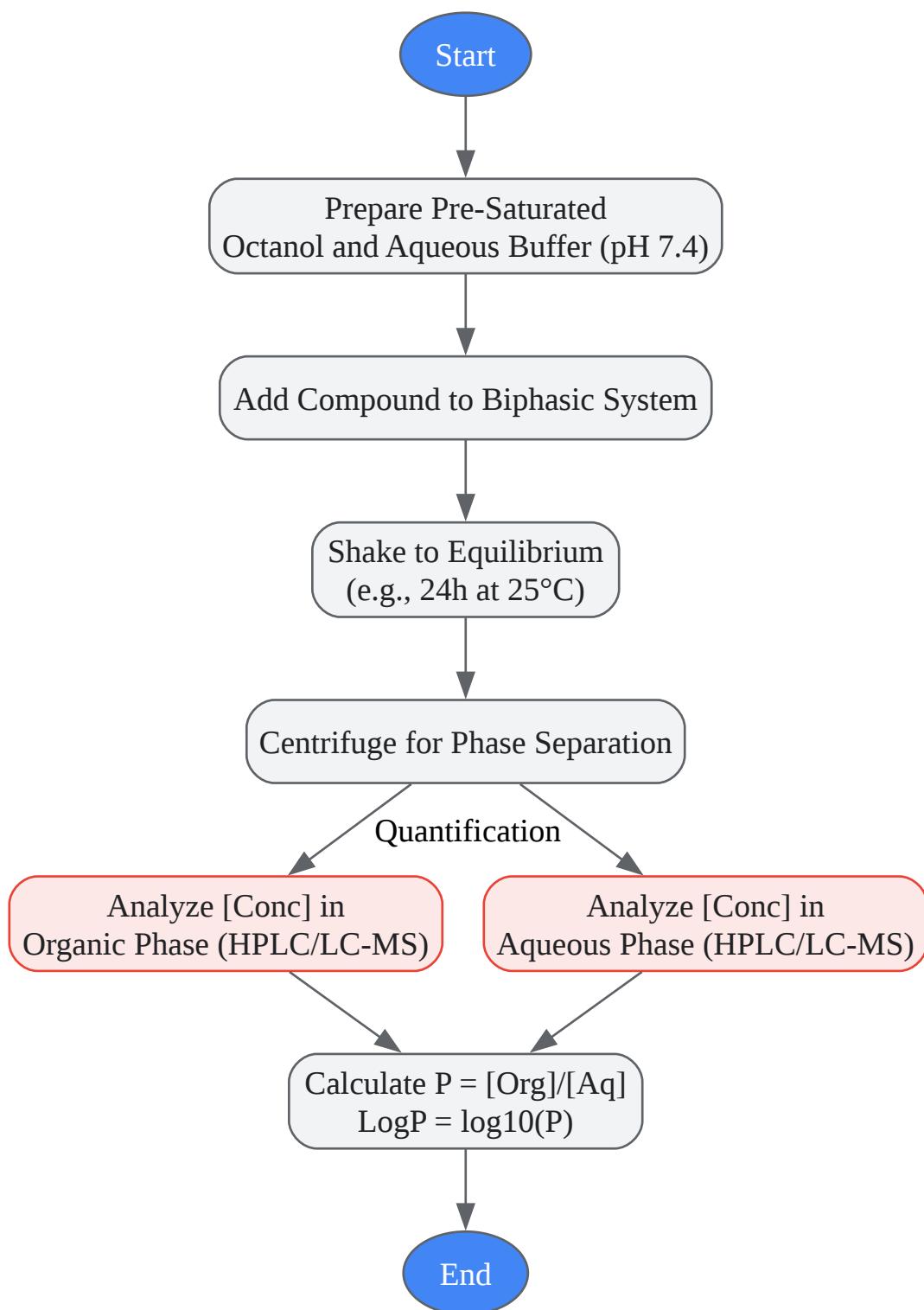
Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of partitioning at equilibrium.[11]

Protocol: Validated Shake-Flask LogP Determination

- Phase Preparation: Pre-saturate n-octanol with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate for at least 24 hours. This ensures that the two phases are in equilibrium before the experiment begins.
- Compound Addition: Add a known amount of **2-(1-Methylpiperidin-2-yl)ethanamine** to a mixture of the pre-saturated n-octanol and aqueous buffer. The starting concentration should be chosen to be within the linear range of the analytical method.
- Equilibration: Shake the mixture in a sealed container at a constant temperature for a sufficient period (e.g., 24 hours) to ensure that partitioning has reached equilibrium.
- Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
- Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical technique, such as HPLC-UV or LC-MS.[14]

- Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
 - $P = [\text{Concentration}]_{\text{organic}} / [\text{Concentration}]_{\text{aqueous}}$
 - $\text{LogP} = \log_{10}(P)$ [12]



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Caption: Workflow for LogP determination via the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption Scientific Rationale

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. For an orally administered drug, dissolution in the gastrointestinal fluids is the first and essential step for absorption.[15][16] Poor aqueous solubility can lead to low bioavailability, high dose requirements, and erratic absorption, often becoming a major hurdle in drug development.[15][17] Given its ionizable nature, the solubility of **2-(1-Methylpiperidin-2-yl)ethanamine** will be highly pH-dependent.

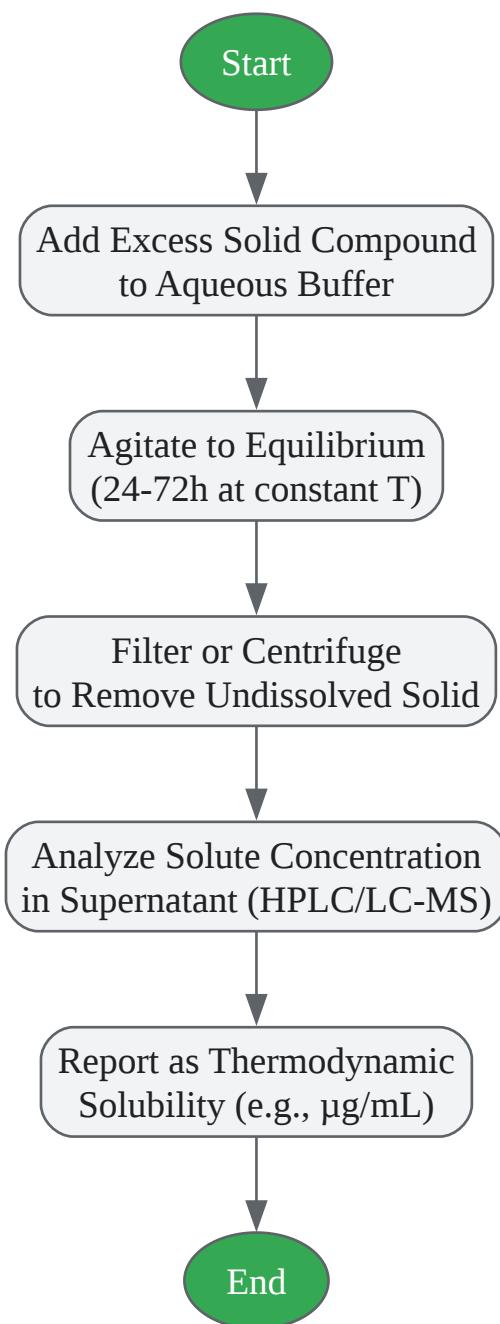
Experimental Determination: Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is considered the most accurate and relevant measure for drug development as it reflects the true equilibrium state.[18][19] The shake-flask method is again the definitive approach.

Protocol: Equilibrium Shake-Flask Solubility Assay

- System Setup: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4).
- Compound Addition: Add an excess amount of solid **2-(1-Methylpiperidin-2-yl)ethanamine** to each buffered solution in separate vials. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution was achieved.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
- Sample Preparation: Separate the undissolved solid from the saturated solution by filtration or high-speed centrifugation. This step must be performed carefully to avoid disturbing the equilibrium.

- Analysis: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.[18]
- Result Reporting: The measured concentration is reported as the thermodynamic solubility at that specific pH and temperature (e.g., in $\mu\text{g/mL}$ or μM).

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Caption: Workflow for thermodynamic solubility determination.

Summary of Physicochemical Properties

The following table consolidates the key physicochemical data for **2-(1-Methylpiperidin-2-yl)ethanamine** for easy reference.

Property	Value	Significance in Drug Development
Molecular Formula	$C_8H_{18}N_2$ ^[8]	Defines the elemental composition and exact mass.
Molecular Weight	142.2 g/mol ^[8]	Influences diffusion and membrane passage; generally compliant with "Rule of Five" guidelines. ^[1]
Physical Form	Liquid ^[8]	Affects handling, formulation, and purification strategies.
LogP (Predicted)	1.10 ^[8]	Indicates balanced lipophilicity, suggesting good potential for membrane permeability without excessive hydrophobicity. ^{[4][5]}
pKa (Predicted)	Two basic centers	The presence of two pKa values indicates the molecule's charge state will change significantly with pH, impacting solubility and absorption across the GI tract.
Aqueous Solubility	pH-dependent	Must be experimentally determined; crucial for dissolution and bioavailability. Low solubility is a major risk factor. ^{[15][16]}

Conclusion: An Integrated Physicochemical Profile

2-(1-Methylpiperidin-2-yl)ethanamine presents a physicochemical profile characteristic of many small molecule amine-containing drug candidates. Its relatively low molecular weight and predicted LogP of 1.10 suggest a favorable starting point for oral bioavailability. However, the presence of two basic centers makes its behavior highly dependent on pH. A thorough experimental determination of its pKa values and its solubility profile across a range of physiologically relevant pH values is essential. This data will be invaluable for building predictive models of its ADME properties, guiding formulation development, and ultimately, de-risking its progression through the drug discovery pipeline. The robust, self-validating protocols outlined in this guide provide a clear path to generating the high-quality data required for such critical decision-making.

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